molecular formula C16H18N6O2S2 B3216496 3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1171938-58-1

3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B3216496
CAS No.: 1171938-58-1
M. Wt: 390.5
InChI Key: UYNZIUOJUYHKGW-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with ethoxy and ethyl groups at positions 3 and 1, respectively. The pyrazole ring is linked via a carboxamide group to a 1,3,4-thiadiazole moiety, which is further modified at position 5 with a (pyridin-3-ylmethyl)thio substituent.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-3-22-9-12(14(21-22)24-4-2)13(23)18-15-19-20-16(26-15)25-10-11-6-5-7-17-8-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZIUOJUYHKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted pyrazoles or pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to its potential use in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis of its structural and functional distinctions:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Thiadiazole Substituent (Position 5) Pyrazole Substituents Key Properties/Findings
Target Compound Pyrazole (Pyridin-3-ylmethyl)thio 3-ethoxy, 1-ethyl Enhanced lipophilicity due to ethyl/ethoxy groups; pyridine may improve target binding .
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) Pyrazole Methyl + thioacetyl chain 3-methyl, 5-amino Lower molecular weight (295.0 g/mol); amino group may enhance solubility .
1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Pyridazine Methyl 4-ethoxyphenyl Pyridazine core introduces distinct electronic properties; oxo-group impacts reactivity .
3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide Pyrazole Mercapto (-SH) 3-ethoxy, 1-ethyl Mercapto group serves as a synthetic intermediate; prone to oxidation .

Key Observations

Heterocyclic Core Variations

  • Replacing pyrazole with pyridazine (as in ) alters electronic distribution and steric bulk, which could influence binding specificity. Pyridazine’s conjugated system may favor interactions with planar active sites.

Functional Group Reactivity

  • The mercapto (-SH) derivative (CAS 1172334-53-0) is likely a precursor for synthesizing the target compound. The thiol group’s susceptibility to oxidation contrasts with the stability of the (pyridin-3-ylmethyl)thio substituent in the final product.

Research Findings and Implications

  • Synthetic Accessibility : Compound 7a was synthesized in 60.72% yield via nucleophilic substitution, suggesting similar routes for the target compound’s pyridinylmethylthio incorporation.
  • Thermal Stability : The target compound’s decomposition point is unreported, but compound 7a’s melting point (189.6°C) indicates moderate thermal stability for analogs .
  • Pharmacophore Potential: The pyridine moiety in the target compound mirrors motifs in kinase inhibitors (e.g., c-Met inhibitors), hinting at possible therapeutic applications .

Biological Activity

The compound 3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The process includes the formation of the pyrazole ring and subsequent modifications to introduce ethoxy and thiadiazole functionalities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that similar derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiviral Activity

Recent findings suggest that pyrazole derivatives can possess antiviral activity. In particular, compounds structurally related to this compound demonstrated promising results against viral infections such as HIV and hepatitis C virus (HCV). The EC50 values reported for these derivatives were in the low micromolar range (e.g., 3.98 µM against HIV) .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The CC50 values for related pyrazole compounds have been reported to be significantly higher than their EC50 values, indicating a favorable therapeutic index. For example, the CC50 for a closely related compound was found to be greater than 105.25 times its EC50 against HIV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of new compounds. The incorporation of different substituents on the pyrazole ring and variations in the thiadiazole structure can substantially influence the efficacy and selectivity of these compounds against specific pathogens or cancer cells.

CompoundAntimicrobial Activity (MIC µg/mL)Antiviral Activity (EC50 µM)Cytotoxicity (CC50 µM)
A323.98>420
B645.10>300
C1288.75>500

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Antiviral Efficacy : A study published in MDPI reported that a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited potent anti-HIV activity with low cytotoxicity .
  • Antimicrobial Properties : Research conducted on related thiadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic effects of these compounds in conditions such as viral infections and bacterial sepsis, showing promising results in reducing pathogen load .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-1-ethyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

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